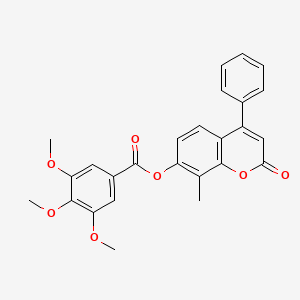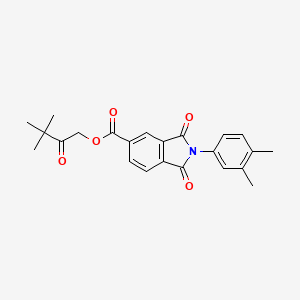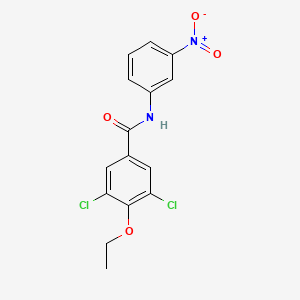
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Overview
Description
8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the formation of the chromone core One common approach is the Kostanecki acylation reaction, which involves the condensation of salicylaldehyde with acetophenone in the presence of an acid catalyst to form the chromone structure
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen functionalities.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromone core makes it a versatile intermediate in organic synthesis.
Biology: Biologically, 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has shown promise in biological assays. It exhibits antioxidant properties, which can help in protecting cells from oxidative stress.
Medicine: Medically, this compound has potential therapeutic applications. Its anti-inflammatory and anticancer properties make it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and properties can be leveraged to create innovative products.
Mechanism of Action
The mechanism by which 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate exerts its effects involves multiple molecular targets and pathways. It may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound's ability to modulate these pathways contributes to its biological activities.
Comparison with Similar Compounds
8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-(hexyloxy)benzoate
(8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy(phenyl)acetic acid
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Uniqueness: Compared to similar compounds, 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate stands out due to its specific substitution pattern and the presence of the trimethoxybenzoate group. This unique structure contributes to its distinct biological and chemical properties.
Properties
IUPAC Name |
(8-methyl-2-oxo-4-phenylchromen-7-yl) 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c1-15-20(32-26(28)17-12-21(29-2)25(31-4)22(13-17)30-3)11-10-18-19(14-23(27)33-24(15)18)16-8-6-5-7-9-16/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPHZWUPUBKPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3529223.png)
![ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3529226.png)
![[4-[methyl(phenyl)carbamoyl]oxyphenyl] N-methyl-N-phenylcarbamate](/img/structure/B3529237.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B3529244.png)

![isopropyl {[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B3529255.png)
![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3529263.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B3529271.png)


![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B3529297.png)

![(4-{[(4-nitrophenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B3529309.png)
![N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B3529313.png)
